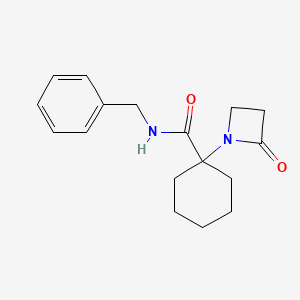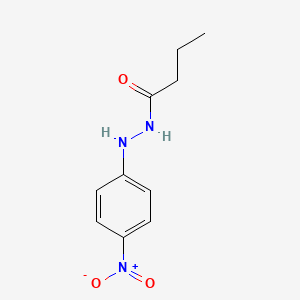![molecular formula C20H18ClN3O4S B12461404 Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12461404.png)
Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethyl group, and a thioxoimidazolidinyl group
Preparation Methods
The synthesis of Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenyl isothiocyanate to produce the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate can be compared with similar compounds such as:
Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate: This compound has a similar chlorophenyl group but differs in its overall structure and properties.
Thiophene derivatives: These compounds share the thioxoimidazolidinyl group and have diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN3O4S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 2-[5-[2-(4-chloroanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-18(26)12-23-16(11-17(25)22-14-9-7-13(21)8-10-14)19(27)24(20(23)29)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,22,25) |
InChI Key |
WPFFQKNXLYNFQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12461332.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B12461333.png)

![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)
![ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12461351.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide](/img/structure/B12461366.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12461369.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B12461383.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461400.png)
